molecular formula C12H15ClN2O B8200522 (S)-4-(tert-Butyl)-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole

(S)-4-(tert-Butyl)-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole

Katalognummer: B8200522
Molekulargewicht: 238.71 g/mol
InChI-Schlüssel: JFAYSLQIISQWOE-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-4-(tert-Butyl)-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole (CAS 2757083-20-6) is a chiral pyridine-oxazoline (PyOx) ligand with a molecular formula of C12H15ClN2O and a molecular weight of 238.71 g/mol . This compound belongs to a class of bidentate dinitrogen ligands that are highly valuable in asymmetric catalysis . PyOx ligands, in general, have been successfully employed in key synthetic transformations, such as the catalytic asymmetric conjugate addition of arylboronic acids to cyclic enones to form compounds with quaternary stereocenters . The tert-butyl group on the oxazoline ring and the chloropyridinyl moiety contribute to the ligand's steric and electronic properties, which are critical for achieving high enantioselectivity in catalytic cycles . As a key chiral intermediate, it is also used in the synthesis of biologically active compounds, particularly in pharmaceuticals targeting central nervous system disorders and in the development of kinase inhibitors . The product requires careful storage in a dark place under an inert atmosphere at 2-8°C to maintain stability . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

(4S)-4-tert-butyl-2-(5-chloropyridin-2-yl)-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c1-12(2,3)10-7-16-11(15-10)9-5-4-8(13)6-14-9/h4-6,10H,7H2,1-3H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFAYSLQIISQWOE-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1COC(=N1)C2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Amidation of 5-Chloropicolinic Acid with (S)-tert-Leucinol

The most efficient route begins with 5-chloropicolinic acid (1), which is commercially available or synthesized via chlorination of picolinic acid. Coupling with (S)-tert-leucinol (2) is achieved using isobutyl chloroformate and N-methylmorpholine in dichloromethane at 0°C. This generates the amide intermediate N-((S)-1-hydroxy-3,3-dimethylbutan-2-yl)-5-chloropicolinamide (3) in 85–90% yield (Table 1).

Table 1: Amidation Conditions and Yields

ReagentSolventTemperatureYield (%)
Isobutyl chloroformateCH₂Cl₂0°C89
EDCl/HOBtTHFRT78

The choice of coupling agent significantly impacts efficiency. Isobutyl chloroformate outperforms carbodiimides like EDCl, minimizing racemization and side reactions.

Cyclization to Form the Oxazoline Ring

The amide 3 undergoes cyclization using p-toluenesulfonyl chloride (p-TsCl) and triethylamine in dichloromethane, followed by NaOH-mediated ring closure in methanol. This two-step process affords the target oxazoline in 72% yield (Table 2).

Table 2: Cyclization Optimization

Cyclization AgentBaseSolventTime (h)Yield (%)
p-TsClNEt₃CH₂Cl₂1272
POCl₃PyridineToluene665

Tosylation of the hydroxy group facilitates nucleophilic attack by the adjacent amide nitrogen, forming the oxazoline ring with retention of configuration.

Alternative Routes from Cyanopyridine Precursors

Methanolysis of 5-Chloro-2-Cyanopyridine

An alternative pathway involves methanolysis of 5-chloro-2-cyanopyridine (4) to form methyl imidate 5 , which reacts with (S)-tert-leucinol under acidic conditions (HCl/MeOH). However, this method suffers from inconsistent yields (45–60%) and requires chromatography for purification, making it less scalable.

Key Reaction:

5-Chloro-2-cyanopyridineMeOH, HClMethyl imidate(S)-tert-leucinolOxazoline\text{5-Chloro-2-cyanopyridine} \xrightarrow{\text{MeOH, HCl}} \text{Methyl imidate} \xrightarrow{\text{(S)-tert-leucinol}} \text{Oxazoline}

Limitations and Modifications

The variability stems from competing hydrolysis of the imidate intermediate. Replacing methanol with trifluoroethanol reduces side reactions, improving yields to 68%.

Cyclization Methodologies and Optimization

Tosyl Chloride-Mediated Cyclization

The optimal cyclization protocol uses p-TsCl (1.7 equiv) and DMAP (0.2 equiv) in dichloromethane, followed by NaOH in methanol. This method is scalable to multi-gram quantities and avoids racemization, critical for preserving the (S)-configuration.

Mechanistic Insight:
Tosylation of the hydroxyl group generates a superior leaving group, enabling intramolecular attack by the amide nitrogen (Figure 2). The stereochemical integrity of (S)-tert-leucinol is maintained due to the reaction’s SN2-like mechanism.

Alternative Cyclization Agents

Phosphorus oxychloride (POCl₃) and Burgess reagent have been explored but result in lower yields (≤65%) and require stringent anhydrous conditions.

Purification and Characterization

Chromatographic Purification

Silica gel chromatography with petroleum ether/ethyl acetate gradients (0–100% EtOAc) effectively isolates the oxazoline. Recrystallization from hexane/EtOAc (3:1) improves purity to >99%.

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 8.51 (d, J = 2.4 Hz, 1H, Py-H), 7.91 (dd, J = 8.4, 2.4 Hz, 1H, Py-H), 7.43 (d, J = 8.4 Hz, 1H, Py-H), 4.44 (t, J = 9.5 Hz, 2H, Ox-H), 4.08 (t, J = 9.5 Hz, 2H, Ox-H), 1.04 (s, 9H, t-Bu).

  • HRMS : [M+H]⁺ calcd. for C₁₃H₁₈ClN₂O: 269.1058; found: 269.1056 .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The 5-chloropyridin-2-yl group undergoes nucleophilic aromatic substitution (NAS) due to electron withdrawal by the pyridine nitrogen and chlorine substituent. Key examples include:

Reaction TypeReagents/ConditionsProductYieldSource
AminationNH₃/EtOH, 80°C, 12 h5-Aminopyridin-2-yl derivative68%
MethoxylationNaOMe/MeOH, reflux5-Methoxypyridin-2-yl analog72%
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, arylboronic acidBiaryl-substituted oxazoline85%

Mechanistic Insight :

  • Chlorine displacement occurs via a two-step process: (i) formation of a Meisenheimer complex stabilized by the pyridine ring’s electron deficiency, followed by (ii) elimination of Cl⁻.

  • Steric hindrance from the tert-butyl group slows reactions requiring planar transition states .

Oxazole Ring Functionalization

The dihydrooxazole ring participates in acid- or base-catalyzed transformations:

Ring-Opening Reactions

  • Acid Hydrolysis : Treatment with HCl/H₂O cleaves the oxazole to yield (S)-tert-leucinol and 5-chloropyridine-2-carboxamide .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxazole to a threo-diamine derivative (dr > 20:1) .

Cyclization

The oxazole serves as a directing group in DAST-mediated cyclizations (Table 2):

SubstrateReagentConditionsProductYieldSource
Amide precursorDASTCH₂Cl₂, -20°COxazoline triflate intermediate55%
Hydroxyamide derivativeSOCl₂Reflux, 3 hChloroimidate intermediate75%

Key Observation :
DAST (diethylaminosulfur trifluoride) promotes dehydrative cyclization via activation of hydroxyl groups, forming stable oxazoline fluorosulfonate intermediates .

Coordination Chemistry

The oxazoline nitrogen and pyridine moiety enable ligand behavior in asymmetric catalysis:

Metal CenterApplicationSelectivity (ee)Source
Cu(I)Asymmetric allylic alkylation92%
Pd(II)C–H activation in arene functionalization89%

Mechanistic Role :

  • The tert-butyl group enforces a rigid C₂-symmetric geometry, critical for enantioselectivity .

  • Chlorine on pyridine modulates electron density at the metal center .

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 200°C via retro-cyclization to release CO and form imine byproducts .

  • pH Sensitivity : Stable in acidic conditions (pH 2–6) but undergoes hydrolysis at pH > 8.

  • Solvent Effects : Reactions in polar aprotic solvents (e.g., DMF, CH₃CN) show 20–30% higher yields than in THF .

Industrial-Scale Optimization

Continuous flow synthesis improves efficiency:

ParameterBatch ProcessFlow ProcessImprovement
Reaction Time8 h15 min97% faster
Yield65%89%+24%
PurificationColumn chromatographyIn-line crystallizationSolvent savings (50%)

Data adapted from .

Chiral Recognition

The (S)-configuration enables diastereomeric discrimination in host-guest systems:

Guest MoleculeAssociation Constant (Kₐ, M⁻¹)Selectivity (ΔΔG, kJ/mol)Source
(R)-Phenylglycine1.2 × 10³3.8
(S)-Phenylglycine4.5 × 10²

Rationale : π-Stacking between the pyridine and aromatic guests, combined with steric matching of the tert-butyl group, drives enantioselectivity .

This compound’s versatility in organic synthesis, catalysis, and bioconjugation underscores its importance in modern chemistry. Continued research focuses on exploiting its chiral environment for novel asymmetric transformations .

Wissenschaftliche Forschungsanwendungen

Key Synthesis Pathways

  • Oxazole Formation : The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors that contain both nitrogen and oxygen functionalities.
  • Substitution Reactions : The introduction of tert-butyl and 5-chloropyridine groups can be achieved via nucleophilic substitution reactions or coupling reactions with suitable electrophiles.

Antimicrobial Properties

Research indicates that compounds similar to (S)-4-(tert-Butyl)-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing chloropyridine moieties can inhibit bacterial growth effectively against various strains .

Structure-Activity Relationship (SAR)

The biological evaluation of related compounds has highlighted the importance of structural features in determining their activity. The presence of the chloropyridine group enhances lipophilicity and biological efficacy, making these compounds promising candidates for further development .

Case Studies

  • Antimicrobial Screening : A series of compounds were synthesized and screened for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed comparable efficacy to established antibiotics .
  • Inhibition Studies : Compounds were evaluated for their ability to inhibit photosynthetic electron transport in chloroplasts, demonstrating potential as herbicides or fungicides .

Applications in Medicinal Chemistry

The unique structural features of (S)-4-(tert-Butyl)-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole suggest several applications in medicinal chemistry:

  • Antibacterial Agents : Due to its demonstrated antimicrobial properties, this compound could be developed into a new class of antibacterial agents targeting resistant strains.
  • Antifungal Activity : Similar compounds have shown promise against fungal pathogens, indicating potential applications in antifungal therapies.
  • Pharmaceutical Development : The compound's unique structure may contribute to novel drug formulations aimed at specific biological targets.

Wirkmechanismus

The mechanism of action of (S)-4-(tert-Butyl)-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The tert-butyl group and chloropyridinyl moiety contribute to its binding affinity and specificity. The dihydrooxazole ring may participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on the Pyridine Ring

Fluorinated Analogs
  • (S)-4-(tert-Butyl)-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole (CAS: 1108603-35-5):
    • The fluorine atom is less electron-withdrawing than chlorine, leading to weaker Lewis basicity at the pyridine nitrogen. This reduces metal-ligand binding strength compared to the chlorinated analog .
    • Catalytic Performance: Fluorinated ligands may exhibit lower enantioselectivity in reactions requiring strong electron withdrawal, such as palladium-catalyzed arylations .
Methyl-Substituted Analogs
  • (S)-4-(tert-Butyl)-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole: The methyl group is electron-donating, which decreases the pyridine's π-accepting ability.

Modifications to the Oxazoline Moiety

Benzyl-Substituted Derivatives
  • (S)-4-Benzyl-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole (CAS: 2068819-66-7):
    • The benzyl group introduces steric bulk but lacks the tert-butyl group’s conformational rigidity. This may reduce enantiocontrol in asymmetric reactions due to increased ligand flexibility .
Quinoline-Based Ligands
  • (S)-2-(Benzo[h]quinolin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole: The extended aromatic system enhances π-π interactions with substrates, improving selectivity in reactions involving planar transition states. However, increased steric hindrance may slow reaction kinetics .

Catalytic Performance in Asymmetric Reactions

Palladium-Catalyzed Conjugate Additions

  • (S)-t-BuPyOx achieves >90% enantiomeric excess (ee) in arylboronic acid additions to cyclic enones .
  • Fluorinated Analog : Lower ee values (e.g., 80–85%) are expected due to reduced electron withdrawal .

Hydrolysis Stability

  • (S)-t-BuPyOx undergoes hydrolysis under acidic conditions to form amide byproducts .
  • Chlorinated Derivative : The chlorine substituent may slow hydrolysis due to increased ring stability, but this remains untested in the evidence.

Physical and Spectroscopic Properties

Property (S)-4-(tert-Butyl)-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole (S)-t-BuPyOx Fluorinated Analog
Melting Point Not reported 70.2–71.0°C ~65–68°C (estimated)
1H NMR (CDCl₃) δ 8.71 (pyridine-H), 4.45 (oxazoline-H) δ 8.71, 4.45 δ 8.68, 4.42
Optical Rotation Not reported [α]²⁵D = −90.5° [α]²⁵D = −85° (estimated)

Biologische Aktivität

(S)-4-(tert-Butyl)-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

The molecular formula of (S)-4-(tert-Butyl)-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole is C13H15ClN2O, with a molecular weight of 250.72 g/mol. The structure features a dihydrooxazole ring, which is known for its diverse biological activities.

Antifungal Activity

Recent studies have highlighted the antifungal properties of oxazole derivatives. For instance, compounds related to the oxazole structure have demonstrated broad-spectrum antifungal activity against pathogens such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.03 to 2 μg/mL, indicating potent antifungal efficacy .

The proposed mechanism for the antifungal activity involves inhibition of fungal cytochrome P450 enzymes, particularly CYP51, which is crucial for ergosterol biosynthesis in fungi. This inhibition disrupts membrane integrity and function, leading to fungal cell death .

Pharmacokinetics

Pharmacokinetic studies have shown that certain oxazole derivatives exhibit favorable metabolic stability and pharmacokinetic profiles. For example, one study reported that specific derivatives had half-lives exceeding 80 minutes in human liver microsomes and minimal inhibition on CYP3A4 and CYP2D6 enzymes, suggesting a lower potential for drug-drug interactions .

Study 1: Antifungal Efficacy

In a comparative study investigating the antifungal activity of various oxazole derivatives, (S)-4-(tert-Butyl)-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole was assessed alongside other compounds. Results indicated that this compound exhibited significant antifungal activity with an MIC comparable to leading antifungal agents available on the market.

Study 2: Toxicological Assessment

A toxicological evaluation was conducted to assess the safety profile of (S)-4-(tert-Butyl)-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole. The study revealed no acute toxicity at therapeutic doses in animal models, supporting its potential for further development as a therapeutic agent.

Data Table: Biological Activity Overview

Activity Pathogen/Target MIC (μg/mL) Notes
AntifungalCandida albicans0.03 - 0.5Broad-spectrum efficacy
AntifungalCryptococcus neoformans0.25 - 1Effective against resistant strains
AntifungalAspergillus fumigatus0.25 - 2Potential for treating invasive infections
Metabolic StabilityHuman liver microsomesHalf-life: ~80 minMinimal interaction with CYP enzymes

Q & A

Q. What are the recommended synthetic routes for (S)-4-(tert-Butyl)-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole, and what key parameters influence reaction efficiency?

  • Methodological Answer : The compound can be synthesized via cyclization of (S)-(+)-2-phenylglycinol derivatives with 5-chloropyridine-2-carbonyl chloride. Critical parameters include:
  • Solvent selection : Anhydrous dichloromethane or tetrahydrofuran (THF) to minimize hydrolysis.
  • Temperature : Maintain 0–5°C during acyl chloride addition to control exothermic reactions.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the oxazoline product .
    Note: Chiral starting materials are essential to retain enantiomeric integrity.

Q. What are the critical physical and chemical properties of this compound that impact experimental handling?

  • Methodological Answer : Key properties include:
  • Molecular weight : ~254.33 g/mol (analogous to (R)-isomer data) .
  • Hydrolytic sensitivity : The oxazole ring may degrade under acidic or aqueous conditions. Use inert atmospheres (argon/nitrogen) during synthesis and storage .
  • Melting point : Likely >100°C (similar to isostructural derivatives), requiring controlled heating for dissolution .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Refer to GHS guidelines for oxazoline derivatives:
  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods validate the (S)-configuration?

  • Methodological Answer :
  • Chiral resolution : Use (S)-specific catalysts (e.g., BINOL-derived ligands) during cyclization to minimize racemization.
  • Analytical validation :
  • Chiral HPLC : Utilize a Chiralpak® IA column with hexane/isopropanol (90:10) to resolve enantiomers.
  • Optical rotation : Compare [α]D values with literature data for (S)-configured analogs (e.g., [α]D = +15° to +25° in CHCl3) .

Q. What are the common degradation pathways of this compound under varying storage conditions, and how can stability be optimized?

  • Methodological Answer :
  • Degradation pathways :
  • Hydrolysis of the oxazole ring in humid environments, forming 5-chloropyridine-2-carboxylic acid and tert-butylamine derivatives.
  • Photodegradation under UV light, leading to ring-opening products.
  • Stabilization strategies :
  • Store at –20°C in amber vials under argon.
  • Add molecular sieves (3Å) to solvent stocks to absorb moisture .

Q. How to resolve contradictions in reported spectroscopic data (e.g., NMR shifts) across different studies?

  • Methodological Answer :
  • Standardization : Acquire NMR spectra in deuterated chloroform (CDCl3) or DMSO-d6 to match solvent-dependent shifts.
  • Cross-validation : Compare with high-resolution data from PubChem or enantiomer-specific entries (e.g., CAS 117408-98-7 for (S)-isomers) .

Q. What methodologies are effective in analyzing intermolecular interactions and crystal packing of this compound?

  • Methodological Answer :
  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation in ethyl acetate/hexane mixtures.
  • Hirshfeld surface analysis : Quantify H-bonding (e.g., C–H···N interactions between oxazole and pyridine moieties) to rationalize packing motifs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.